molecular formula C10H8F5NO B8112016 n-Propanal, o-[(pentafluorophenyl)methyl]oxime

n-Propanal, o-[(pentafluorophenyl)methyl]oxime

Cat. No.: B8112016
M. Wt: 253.17 g/mol
InChI Key: BOPZGAUHLLBMFA-UHFFFAOYSA-N
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Description

n-Propanal, o-[(pentafluorophenyl)methyl]oxime is an organic compound with the molecular formula C10H8F5NO It is a derivative of propionaldehyde, where the oxime group is substituted with a pentafluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Propanal, o-[(pentafluorophenyl)methyl]oxime typically involves the reaction of propionaldehyde with hydroxylamine to form the oxime, followed by the introduction of the pentafluorophenylmethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

n-Propanal, o-[(pentafluorophenyl)methyl]oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The pentafluorophenylmethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

n-Propanal, o-[(pentafluorophenyl)methyl]oxime has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research into its potential therapeutic applications, including its use as a drug intermediate, is ongoing.

    Industry: It is utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of n-Propanal, o-[(pentafluorophenyl)methyl]oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the pentafluorophenylmethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

  • n-Propanal, o-[(trifluoromethyl)phenyl]oxime
  • n-Propanal, o-[(chlorophenyl)methyl]oxime
  • n-Propanal, o-[(bromophenyl)methyl]oxime

Uniqueness

n-Propanal, o-[(pentafluorophenyl)methyl]oxime is unique due to the presence of the pentafluorophenylmethyl group, which imparts distinct chemical properties such as increased electron-withdrawing effects and enhanced stability. These properties make it particularly useful in applications requiring high reactivity and stability.

Properties

IUPAC Name

N-[(2,3,4,5,6-pentafluorophenyl)methoxy]propan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5NO/c1-2-3-16-17-4-5-6(11)8(13)10(15)9(14)7(5)12/h3H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPZGAUHLLBMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=NOCC1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430620
Record name Propionaldehyde O-2,3,4,5,6-PFBHA-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932710-53-7
Record name Propionaldehyde O-2,3,4,5,6-PFBHA-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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